molecular formula C15H16N2O4 B13511678 1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid

Cat. No.: B13511678
M. Wt: 288.30 g/mol
InChI Key: PUHDPUOEYXBWOT-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a cyanopiperidine ring, and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyl chloroformate as a reagent to introduce the benzyloxycarbonyl group onto the piperidine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperidine ring or the benzyloxycarbonyl group.

    Hydrolysis: Hydrolysis reactions can cleave the benzyloxycarbonyl group, yielding the corresponding piperidine carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The cyanopiperidine ring can interact with biological targets, such as enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid: Lacks the cyano group, resulting in different chemical reactivity and biological activity.

    1-[(Benzyloxy)carbonyl]-4-cyanopiperidine-4-carboxylic acid: The position of the cyano and carboxylic acid groups on the piperidine ring can influence the compound’s properties and applications.

    N2-[(Benzyloxy)carbonyl]-N1-[(3S)-1-cyanopyrrolidin-3-yl]-L-leucinamide: Contains a pyrrolidine ring instead of a piperidine ring, leading to different structural and functional characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

3-cyano-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O4/c16-10-15(13(18)19)7-4-8-17(11-15)14(20)21-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-9,11H2,(H,18,19)

InChI Key

PUHDPUOEYXBWOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C#N)C(=O)O

Origin of Product

United States

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